6-Hydroxy-2,5,5-trimethylhept-2-en-4-one
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Overview
Description
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors. For instance, the reaction between 3,3-dimethylbutanal and acetone in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the enone structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized catalytic processes to enhance yield and purity. Catalysts such as acidic or basic resins can be employed to facilitate the condensation reaction. Additionally, continuous flow reactors may be utilized to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 6-oxo-2,5,5-trimethylhept-2-en-4-one or 6-carboxy-2,5,5-trimethylhept-2-en-4-one.
Reduction: Formation of 6-hydroxy-2,5,5-trimethylhept-2-en-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
6-Hydroxy-2,5,5-trimethylhept-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2,4,5,6-tetramethoxychalcone
- 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Hydroxy-2,5,5-trimethylhept-2-en-4-one is unique due to its specific structural arrangement and functional groups
Properties
CAS No. |
113793-74-1 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxy-2,5,5-trimethylhept-2-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)6-9(12)10(4,5)8(3)11/h6,8,11H,1-5H3 |
InChI Key |
FVWOLBPEYJPKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C(=O)C=C(C)C)O |
Origin of Product |
United States |
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